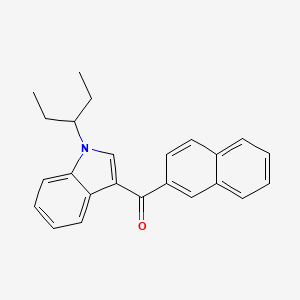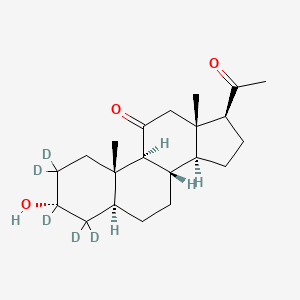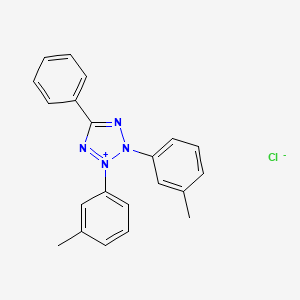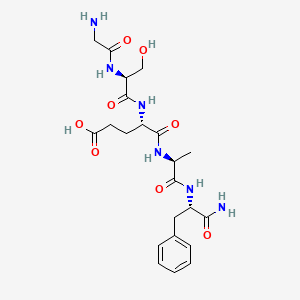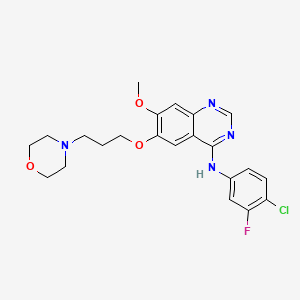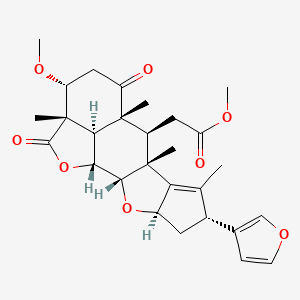
2,3-Dihydro-3alpha-methoxynimbolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-3alpha-methoxynimbolide is a natural product that belongs to the class of phytochemicals . It is primarily metabolized through hydroxylation and oxidation reactions . The compound has been isolated from plants such as Azadirachta indica .
Molecular Structure Analysis
The molecular formula of 2,3-Dihydro-3alpha-methoxynimbolide is C28H34O8 . Its molecular weight is 498.6 g/mol . The compound’s structure includes a furan ring and multiple oxygen-containing functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dihydro-3alpha-methoxynimbolide include a molecular weight of 498.6 g/mol . The compound is a powder and can be dissolved in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .科学的研究の応用
Synthesis and Chemical Properties
2,3-Dihydro-3alpha-methoxynimbolide, a compound with potential biological and chemical significance, has not been directly referenced in the available literature. However, research on similar compounds offers insights into the types of studies and applications that might be relevant. For example, the synthesis of complex organic compounds, such as 2,2-dialkyl-3-dialkylamino-2,3-dihydro-1H-naphtho[2,1-b]pyrans, involves methodologies that might be applicable to 2,3-Dihydro-3alpha-methoxynimbolide. These processes often involve multi-step reactions and the exploration of chemical properties and reactivities (Huang et al., 2009).
Bioactivity and Pharmacological Potential
The exploration of bioactivity and pharmacological potential is a significant area of research for compounds like 2,3-Dihydro-3alpha-methoxynimbolide. Studies on related compounds have demonstrated a variety of biological activities, such as antioxidant and cytotoxic effects. For instance, compounds synthesized from lignin with methoxy groups have shown significant radical scavenging activities, suggesting potential for the development of antioxidants or therapeutic agents (Yang et al., 2014).
Chemical Defense Mechanisms in Plants
Research into the chemical defense mechanisms of plants has highlighted the importance of compounds with methoxy groups. These studies provide insights into how natural compounds contribute to plant resilience against pathogens and pests. The dynamic chemical strategies that regulate plant-pathogen interactions often involve complex organic molecules that could include compounds like 2,3-Dihydro-3alpha-methoxynimbolide (Maresh et al., 2006).
Anticholinesterase and Antibacterial Activities
The development of anticholinesterase and antibacterial agents is another research avenue for compounds structurally related to 2,3-Dihydro-3alpha-methoxynimbolide. Novel synthetic methods and biological evaluations have led to the discovery of compounds with potent biological activities, offering leads for the development of therapeutic agents (Lee et al., 2010). Moreover, studies on the synthesis of quinazolinone derivatives have demonstrated significant antibacterial activity against various strains, suggesting a potential path for the development of new antibacterial drugs (Osarumwense, 2022).
作用機序
Target of Action
2,3-Dihydro-3alpha-methoxynimbolide is a natural product that belongs to the class of phytochemicals The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that it exhibits potent cyto-toxicities against one or more cell lines .
Biochemical Pathways
2,3-Dihydro-3alpha-methoxynimbolide is known to activate caspases-3, -8, and -9, while increasing the ratio of Bax/Bcl-2 . This suggests that it induces apoptosis via both mitochondrial and death receptor pathways in certain cell lines .
Pharmacokinetics
2,3-Dihydro-3alpha-methoxynimbolide is primarily metabolized through hydroxylation and oxidation reactions . .
Result of Action
The molecular and cellular effects of 2,3-Dihydro-3alpha-methoxynimbolide’s action primarily involve the induction of apoptosis in certain cell lines . This is achieved through the activation of caspases and the modulation of the Bax/Bcl-2 ratio .
特性
IUPAC Name |
methyl 2-[(1R,2S,4R,6R,9R,10S,11R,14R,15S,18R)-6-(furan-3-yl)-14-methoxy-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-13-15(14-7-8-34-12-14)9-16-21(13)27(3)17(10-20(30)33-6)26(2)18(29)11-19(32-5)28(4)23(26)22(24(27)35-16)36-25(28)31/h7-8,12,15-17,19,22-24H,9-11H2,1-6H3/t15-,16-,17-,19-,22-,23-,24-,26+,27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROAUBFPFAPQMD-LPLKPKLGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C(CC5=O)OC)C)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC(=O)[C@@]6([C@@H](CC5=O)OC)C)C)CC(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


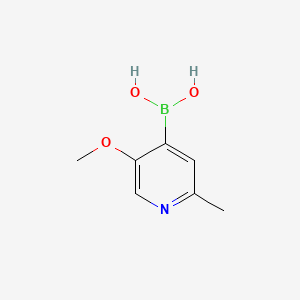
![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)
![A-172[neoplasm inhibitor]](/img/structure/B590823.png)
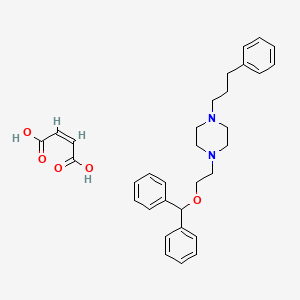
![1-[2-Nitro-3-(phenylmethoxy)phenyl]ethanone](/img/no-structure.png)

